3-(3-Methoxy-5-methylphenyl)propanoic acid
Description
This compound is primarily studied for its role in cyclization reactions to form tetralones and indanones, which are intermediates in pharmaceutical synthesis .
Synthesis: The compound is synthesized via selective alkylation of the disodium salt of 3-hydroxy-5-methylphenylpropanoic acid (20) using methyl iodide in dimethylformamide (DMF), achieving an 85% yield . Alternative methods include esterification followed by methylation with sodium hydride and methyl iodide .
Properties
IUPAC Name |
3-(3-methoxy-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-5-9(3-4-11(12)13)7-10(6-8)14-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPJOUOLOCZLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-5-methylphenyl)propanoic acid typically involves the alkylation of 3-methoxy-5-methylbenzene with a suitable propanoic acid derivative. One common method is the Friedel-Crafts alkylation, where 3-methoxy-5-methylbenzene reacts with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of 3-(3-Methoxy-5-methylphenyl)propanoic acid often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. Post-reaction, the product is purified through recrystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Neuroprotective Studies : Research indicates that 3-(3-Methoxy-5-methylphenyl)propanoic acid may influence neurotransmitter systems, potentially acting as a modulator in neuroprotective mechanisms. Its interactions with receptors involved in pain modulation and mood regulation have been documented, suggesting therapeutic potential in treating neurological disorders.
- Amino Acid Metabolism : This compound serves as a model for studying amino acid metabolism and enzyme interactions. Its unique structure allows for investigations into how modifications affect biological activity and enzyme binding.
Biochemical Applications
- Enzyme Interaction Studies : The amino group in the compound can form hydrogen bonds with enzymes or receptors, influencing binding affinity and specificity. This property is crucial for understanding enzyme kinetics and metabolic pathways.
- Synthesis of Complex Molecules : As a building block in organic synthesis, it facilitates the creation of more complex molecules used in pharmaceuticals and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Neuroprotective Effects | Investigated its role in modulating neurotransmitter release | Demonstrated potential benefits in reducing neuroinflammation |
| Enzyme Kinetics | Examined interactions with specific enzymes | Found significant changes in enzyme activity when modified with this compound |
| Synthesis Pathways | Explored synthetic routes for complex molecules | Established efficient methods for producing derivatives with enhanced properties |
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring influence its binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Cyclization Reactivity
The target compound and its analogs undergo cyclization to form tetralones (6,8-disubstituted) and indanones (5,7-disubstituted). Substituent positions critically influence product ratios:
Key Findings :
- Electron-donating groups (e.g., -OCH₃) favor tetralone formation due to stabilization of intermediates.
- Bulky substituents (e.g., 3-phenyl in Tolterodine intermediates) reduce cyclization efficiency .
Biological Activity
3-(3-Methoxy-5-methylphenyl)propanoic acid is a compound of interest due to its unique structural features, which include a methoxy group and a methyl group on the phenyl ring. These modifications have implications for its biological activity, particularly in neuropharmacology and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 3-(3-Methoxy-5-methylphenyl)propanoic acid is . The presence of the methoxy and methyl groups significantly influences its chemical reactivity and biological activity. The carboxylic acid moiety allows for hydrogen bonding with target molecules, enhancing its biological interactions .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Functional Groups | Methoxy, Methyl, Carboxylic Acid |
The mechanism of action for 3-(3-Methoxy-5-methylphenyl)propanoic acid involves interactions with various molecular targets. The methoxy and methyl groups enhance binding affinity towards enzymes or receptors, while the carboxylic acid can participate in ionic interactions . This compound has shown potential in modulating neurotransmitter systems, which may influence neuroprotective pathways .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 3-(3-Methoxy-5-methylphenyl)propanoic acid. It exhibits antioxidant activity and may inhibit monoamine oxidase B (MAO-B), suggesting potential applications in treating neurodegenerative disorders . In vitro experiments demonstrated that this compound could reduce oxidative stress in neuronal cell lines.
Case Studies
- Neurotropic Activity : A study involving the evaluation of various propanoic acid derivatives revealed that 3-(3-Methoxy-5-methylphenyl)propanoic acid promoted neurite outgrowth in neuronal cultures, indicating its potential as a neurotropic agent .
- Toxicity Assessment : In acute toxicity studies conducted on mice, no significant adverse effects were observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for this compound .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Antioxidant activity; MAO-B inhibition | |
| Neurotropic | Promotes neurite outgrowth | |
| Toxicity | No significant adverse effects at high doses |
Pharmacokinetics
Pharmacokinetic studies indicate that after oral administration, 3-(3-Methoxy-5-methylphenyl)propanoic acid is rapidly absorbed and distributed to various organs. Its metabolites were found in significant concentrations in the liver and kidneys, which are critical for its metabolic processing .
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Peak Concentration | 15 min post-administration |
| Major Metabolites | Conjugated forms |
Q & A
Q. Methodological Answer :
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) to prevent oxidation.
- Waste Disposal : Separate waste must be collected and processed by certified hazardous waste facilities to avoid environmental contamination .
- PPE : Use gloves, lab coats, and fume hoods during synthesis due to potential irritancy of intermediates like methyl iodide .
Advanced Research Questions
How does solvent choice influence regioselectivity in cyclization reactions?
Q. Methodological Answer :
- Benzene : Non-polar solvent promotes intramolecular cyclization via electrophilic attack at the less hindered position, yielding indanones as minor products.
- Nitroethane : Polar aprotic solvent stabilizes carbocation intermediates, shifting selectivity toward tetralones (e.g., AlCl₃ in nitroethane increases tetralone yield by 15% vs. benzene) .
Experimental Validation : NMR monitoring of intermediates (e.g., acyl chlorides) and DFT calculations can predict regioselectivity trends .
What analytical challenges arise in characterizing 3-(3-Methoxy-5-methylphenyl)propanoic acid?
Q. Methodological Answer :
- Purity Assessment : Use LC-MS with UV detection (λ = 254 nm) to resolve impurities like unreacted 3-hydroxy precursor.
- Structural Confirmation : Combine ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy protons) and FT-IR (C=O stretch at 1700–1720 cm⁻¹) .
- Quantitative Analysis : Gas chromatography (GC) with FID detection after derivatization (e.g., methyl ester formation) .
What mechanistic insights explain selective alkylation during synthesis?
Methodological Answer :
The bis-anion strategy (generated via NaH in DMF) enables selective O-methylation:
Deprotonation of the phenolic -OH and carboxylic acid groups forms a dianion.
Methyl iodide preferentially reacts with the more nucleophilic phenoxide oxygen due to lower steric hindrance vs. the carboxylate .
Contradiction Analysis : Alternative methods using weaker bases (e.g., NaOCH₃) result in lower yields due to incomplete deprotonation .
How can computational modeling optimize reaction conditions for cyclization?
Q. Methodological Answer :
- DFT Studies : Calculate activation energies for competing cyclization pathways (tetralone vs. indanone). For example, HF-catalyzed cyclization has a ΔG‡ of 25 kcal/mol for tetralone formation vs. 28 kcal/mol for indanone .
- Solvent Effects : COSMO-RS simulations predict nitroethane’s polarity enhances carbocation stabilization, aligning with experimental yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
